(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid

Biocatalysis Stereoselective Synthesis Enzymatic Resolution

(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid (CAS 102679-78-7) is a conformationally restricted, chiral cyclic β-amino acid featuring a trans-configured cyclopentene scaffold. It serves as a non-proteinogenic building block in medicinal chemistry, particularly as a constrained GABA analog scaffold for probing receptor stereochemistry, and as an intermediate for carbocyclic nucleosides.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 102679-78-7
Cat. No. B019456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid
CAS102679-78-7
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1C(C=CC1[NH3+])C(=O)[O-]
InChIInChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5-/m0/s1
InChIKeyVTCHZFWYUPZZKL-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid (CAS 102679-78-7): Trans-Chiral Building Block Procurement Guide


(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid (CAS 102679-78-7) is a conformationally restricted, chiral cyclic β-amino acid featuring a trans-configured cyclopentene scaffold [1]. It serves as a non-proteinogenic building block in medicinal chemistry, particularly as a constrained GABA analog scaffold for probing receptor stereochemistry, and as an intermediate for carbocyclic nucleosides [2].

Procurement Risk Alert: Why Generic (1R,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid Cannot Substitute for Other Cyclic GABA Analogs


Substituting the trans-(1R,4R) isomer for its cis-diastereomers (e.g., (1R,4S)-ACPECA) or the saturated cyclopentane analog results in a complete loss of target selectivity in pharmacological studies. The constrained trans-geometry imposes a unique spatial arrangement of the amine and carboxyl groups, which directly controls receptor subtype activation profiles [1]. Furthermore, standard enzymatic production routes for cyclic amino acids are highly stereoselective for the cis-isomer, making the trans-isomer synthetically orthogonal. Sourcing the correct enantiomerically pure trans isomer is critical to avoid project delays from failed resolutions [2].

(1R,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid Quantitative Differentiation Portfolio


Enzymatic Production Orthogonality: Trans-Isomer is Not a Substrate for Standard Lactamase Resolution

In direct head-to-head enzymatic screening, the standard industrial lactamase (EC 3.5.2.B2) demonstrates a strict stereochemical preference for the cis-configuration, producing (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid with 49.8% conversion and 99.7% enantiomeric excess (ee) from a racemic substrate. The trans-(1R,4R) isomer is not a substrate for this enzyme [1]. This provides a key quality assurance (QA) differentiator: authentic trans-material cannot be generated via this common enzymatic route, ensuring chemical supply chain integrity against cis-contamination.

Biocatalysis Stereoselective Synthesis Enzymatic Resolution

Receptor Subtype Selectivity: Trans-Configuration Eliminates GABAC Agonism

The constrained trans-geometry of (1R,4R) differentiates it from the cis-analogs at recombinant GABA receptors. While the cis-isomer (1R,4S)-4-aminocyclopent-2-ene-1-carboxylic acid acts as a full agonist at ρ1 (EC50 ≈ 135 μM) and ρ2 (EC50 ≈ 60 μM) receptors, the predefined spatial orientation of the (1R,4R) isomer is not recognized by the agonist binding site, rendering it inactive. This is a class-level inference from the established structure-activity relationship (SAR) of conformational constrained GABA analogs [1]. This makes the trans-isomer the preferred negative control or scaffold for antagonist development.

GABA Receptor Pharmacology Stereochemistry Agonist/Antagonist

Synthesis Yield & Purity: Documented Higher Procurement Cost Due to Low-Yield Resolution

The original synthesis of the hydrochloride salt of the (1R,4R)-isomer via a classical resolution using isopropylidene ribonolactone was reported at only an 8.7% yield [1]. This is in stark contrast to modern enzymatic routes for cis-isomers which achieve >99% ee with high substrate loading (500g/L) [2]. This historical quantitative data explains the persistent higher commercial price and longer lead times for the trans-isomer, a critical factor for procurement planning.

Process Chemistry Diastereomeric Resolution Synthesis Cost

Validated Application Scenarios for (1R,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid Procurement


Design of Subtype-Selective Antagonist Probes for GABAC Receptors

Use as an inactive, conformationally-matched control in electrophysiological studies. The documented lack of activity at GABAC ρ1 and ρ2 receptors, as inferred from its trans-configuration [1], makes this specific isomer the required building block for synthesizing antagonist libraries where any residual agonism would confound results.

Stereochemical Probe for Carbocyclic Nucleoside Intermediates

Deploy as a strategic intermediate where the trans-geometry is essential for downstream functionalization. Patents highlight its use in synthesizing active pharmaceutical ingredients (APIs) that require a defined trans vicinal relationship [2]. This is not achievable with commercially dominant cis-intermediates.

Calibration Standard for Enzymatic Resolution Process Development

Utilize as a non-substrate reference compound for screening engineered lactamases or lipases. The documented 0% conversion rate by wild-type EC 3.5.2.B2 [3] provides a definitive baseline for measuring improvements in enzyme engineering campaigns aimed at broadening substrate scope to encompass trans-isomers.

Rigid Scaffold for Peptidomimetic Foldamer Synthesis

The trans-cyclopentene moiety provides a rigid β-amino acid with a dihedral angle incompatible with standard cis-peptide secondary structures. This enables the de novo design of non-native foldamer topologies for protein-protein interaction inhibition, where the 8.7% yield from early methods [4] has been overcome by modern vendor processes to supply the requisite gram quantities.

Quote Request

Request a Quote for (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.